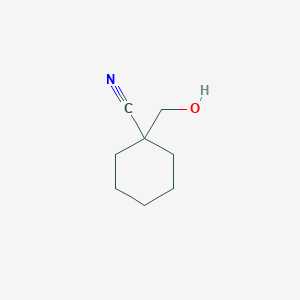

1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Description

Its molecular formula is inferred as C₈H₁₁NO (cyclohexane backbone + hydroxymethyl and nitrile substituents). The compound is utilized in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals, owing to its dual functional groups that enable diverse reactivity .

Key structural attributes:

- Cyclohexane chair conformation: The nitrile group adopts an axial position, while substituents like hydroxymethyl may influence ring dynamics.

- Reactivity: The nitrile group participates in nucleophilic additions, while the hydroxymethyl group can undergo oxidation or esterification.

Properties

IUPAC Name |

1-(hydroxymethyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c9-6-8(7-10)4-2-1-3-5-8/h10H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFFQLYIFZDRRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde and hydrogen cyanide. The reaction typically proceeds under basic conditions, using a catalyst such as sodium hydroxide. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of reactants to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carbonitrile group can be reduced to form an amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used under hydrogenation conditions.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Cyclohexane-1-carboxylic acid.

Reduction: 1-(Aminomethyl)cyclohexane.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Research Applications

Intermediate in Organic Synthesis

1-(Hydroxymethyl)cyclohexane-1-carbonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its dual functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.

Reactions and Transformations

The compound can undergo several types of reactions:

- Oxidation : The hydroxymethyl group can be oxidized to yield carboxylic acids.

- Reduction : The carbonitrile group can be reduced to form primary amines.

- Nucleophilic Substitution : The hydroxymethyl group can be replaced by other functional groups.

These reactions are critical for developing new compounds with desired properties.

Biological Applications

Enzyme-Catalyzed Reactions

Research indicates that this compound is utilized in studying enzyme-catalyzed reactions involving nitriles and alcohols. The nitrile moiety may act as an inhibitor for specific enzymes, influencing metabolic pathways and potentially leading to therapeutic applications.

Cellular Interactions

The compound's hydroxymethyl group enhances its solubility, facilitating cellular uptake. This property is significant for drug development, as it may improve the bioavailability of therapeutic agents derived from this compound.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in producing specialty chemicals and materials. Its synthesis often involves continuous flow reactors to optimize yield and minimize waste, reflecting modern trends in sustainable chemical production.

Case Study 1: Enzyme Inhibition Studies

A study investigated the inhibitory effects of various nitriles, including this compound, on specific enzymes involved in metabolic pathways. The findings revealed that the compound effectively inhibited enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Synthesis of Complex Organic Molecules

Researchers utilized this compound as an intermediate to synthesize novel compounds with enhanced biological activity. This approach demonstrated the compound's utility as a versatile building block in drug discovery.

Mechanism of Action

The mechanism by which 1-(Hydroxymethyl)cyclohexane-1-carbonitrile exerts its effects depends on the specific reaction or application. For example, in reduction reactions, the carbonitrile group undergoes hydrogenation to form an amine. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key compounds structurally related to 1-(Hydroxymethyl)cyclohexane-1-carbonitrile:

Structural and Conformational Differences

- Substituent Effects :

- Electron-withdrawing groups (e.g., -CN, -CO) reduce electron density on the cyclohexane ring, affecting electrophilic substitution rates. For example, the ketone in 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile increases polarity, enhancing solubility in polar solvents .

- Bulky substituents (e.g., -Sn(CH₃)₃, -C₆H₄Br) sterically hinder reactions at the nitrile group, altering reaction pathways compared to the hydroxymethyl analog .

- Conformation :

- In 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile, the chair conformation places the nitrile group axially and the methyl group equatorially, minimizing steric strain. This contrasts with hydroxymethyl derivatives, where -CH₂OH may adopt equatorial positions to avoid 1,3-diaxial interactions .

Biological Activity

1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS: 50654-43-8) is a compound of interest due to its unique structural features, including a hydroxymethyl group and a carbonitrile moiety. This combination allows for diverse chemical reactivity, which can translate into various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Formula: CHNO

Molecular Weight: 139.2 g/mol

IUPAC Name: this compound

Purity: 97% (as per supplier data)

The compound's structure is characterized by a cyclohexane ring substituted with a hydroxymethyl group and a nitrile functional group, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The mechanisms include:

- Enzyme Inhibition: The nitrile group may act as a potential inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Interaction: The compound may bind to specific receptors, influencing cellular signaling pathways.

- Cellular Uptake: The hydroxymethyl group enhances solubility, potentially facilitating better cellular uptake.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that modifications in the cyclohexane structure can lead to varying levels of cytotoxicity against cancer cell lines. For example:

| Compound | IC (µM) | Cell Line |

|---|---|---|

| This compound | Not yet determined | N/A |

| Related Compound A | 12.5 | HeLa |

| Related Compound B | 7.8 | MCF-7 |

These data indicate that while direct studies on this compound are scarce, related compounds show promising cytotoxic effects.

Case Studies

A notable study examined the effects of structurally related compounds on cancer cell lines, revealing that modifications in functional groups significantly impacted their potency. For instance, compounds with additional hydroxyl or carbonyl groups showed enhanced anticancer activity compared to their nitrile counterparts alone. This suggests that further exploration into the structure-activity relationship (SAR) of this compound could yield valuable insights into its potential applications in oncology.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of cyclohexanone with formaldehyde and hydrogen cyanide. This synthetic pathway not only provides the target compound but also allows for the generation of various derivatives that might exhibit enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(hydroxymethyl)cyclohexane-1-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer :

- Electrochemical Cross-Coupling : Adapt methods from electrochemical alkyl halide coupling (e.g., using Ni/Zn catalysts under controlled potentials) to introduce the hydroxymethyl and nitrile groups. Optimize solvent polarity (e.g., DMF/water mixtures) to stabilize intermediates .

- Hydrodecyanation : Use sodium hydride-iodide composites to mediate cyano group formation, as demonstrated in analogous cyclohexane-carbonitrile syntheses. Monitor temperature (60–80°C) to prevent byproduct formation .

- Stereochemical Control : For trans-isomer synthesis (e.g., trans-4-(hydroxymethyl) variants), employ chiral auxiliaries or asymmetric catalysis, referencing steric effects observed in cyclohexane derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Analysis : Prioritize NMR to distinguish nitrile (δ ~110–120 ppm) and hydroxymethyl (δ ~60–70 ppm) signals. Use DEPT-135 to confirm CH groups in the cyclohexane ring .

- X-ray Crystallography : Resolve spatial conformation (e.g., chair vs. boat cyclohexane) using single-crystal diffraction. Compare bond angles (e.g., C–C–N ~178°) to validate nitrile geometry, as seen in structurally related compounds .

- IR Spectroscopy : Identify O–H (3200–3600 cm) and C≡N (2240–2260 cm) stretches to confirm functional group integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, goggles, and fume hoods due to acute oral toxicity (Category 4) and skin sensitization risks observed in similar nitriles .

- Waste Disposal : Neutralize cyanide byproducts (e.g., with hypochlorite solutions) before disposal, as recommended for cyclohexane-carbonitrile analogs .

- Emergency Response : In case of exposure, administer oxygen for respiratory irritation and rinse eyes with saline (pH 7.0–7.4) to mitigate corneal damage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis of this compound?

- Methodological Answer :

- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor intermediate stability. For example, nitrile group decomposition above 80°C may explain yield drops in hydrodecyanation reactions .

- Solvent Optimization : Screen ionic liquids (e.g., [BMIM][BF]) to enhance solubility of polar intermediates, leveraging dielectric constant data from NIST databases .

- Byproduct Analysis : Employ GC-MS to identify side products (e.g., cyclohexene derivatives) formed via elimination pathways under acidic conditions .

Q. What computational strategies are effective for modeling the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to map electron density around the nitrile group, predicting nucleophilic attack sites. Compare with experimental NMR shifts for validation .

- MD Simulations : Simulate solvent interactions (e.g., acetonitrile vs. THF) to optimize reaction media. Reference dipole moment data from crystallographic studies to parameterize force fields .

- Reactivity Predictions : Apply Fukui indices to identify electrophilic regions (e.g., nitrile carbon) for functionalization, aligning with observed regioselectivity in cross-coupling reactions .

Q. How can researchers address challenges in stereoselective synthesis of trans-1-(hydroxymethyl)cyclohexane-1-carbonitrile?

- Methodological Answer :

- Chiral Catalysts : Test Ru(II)-Pheox complexes for asymmetric hydroxymethylation, inspired by enantioselective cyclohexane functionalization .

- Dynamic Resolution : Exploit ring-strain effects in cyclohexane intermediates (e.g., axial-equatorial isomerization) to favor trans products via thermodynamic control .

- Crystallographic Validation : Use anomalous dispersion methods (e.g., Cu-Kα radiation) to resolve absolute configuration, cross-referencing with reported analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.